Capaurine

Description

Capaurine as a Benzylisoquinoline Alkaloid within Natural Product Chemistry

This compound belongs to the extensive family of alkaloids, which are naturally occurring organic compounds containing at least one nitrogen atom, often within a heterocyclic ring. wikipedia.orgflorajournal.com Alkaloids are predominantly found in plants, though they can also be produced by microorganisms and animals. wikipedia.orgflorajournal.comgcwgandhinagar.com The classification of alkaloids can be based on their chemical structure or their biosynthetic origin. gcwgandhinagar.combritannica.com this compound falls under the structural classification of benzylisoquinoline alkaloids, a group distinguished by the presence of a benzyl (B1604629) group attached to an isoquinoline (B145761) core. researchgate.netwikipedia.org This structural feature is the foundation for a wide array of BIAs, including well-known compounds like morphine, codeine, papaverine, and berberine (B55584). researchgate.netwikipedia.orgfrontiersin.org The structural diversity within the BIA class arises from various modifications of this core structure through complex biosynthetic pathways. researchgate.netnih.govnih.gov

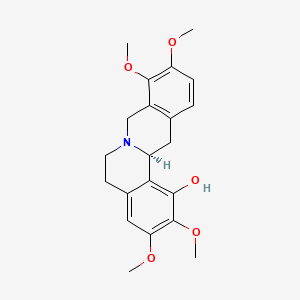

This compound has the molecular formula C₂₁H₂₅NO₅. nih.govnih.govfrontiersin.org Its systematic IUPAC name is (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol. nih.gov this compound has been reported in certain plant species, including Fibraurea recisa and Stephania lincangensis. nih.gov Another isomer, Capauridin, with the same molecular formula (C₂₁H₂₅NO₅), has been reported in Corydalis pallida. nih.gov

Historical Context of this compound Isolation and Initial Academic Characterization

The study of alkaloids has a long history, with the first isolation of an individual alkaloid, morphine, occurring in 1804 from the opium poppy (Papaver somniferum). wikipedia.orgnih.gov This marked the beginning of the scientific investigation into these potent natural compounds. Early chemists like Friedrich Sertürner, Pierre Joseph Pelletier, and Joseph Bienaimé Caventou made significant contributions by isolating various alkaloids in the early 19th century. wikipedia.orgeolss.net While specific details regarding the initial isolation and academic characterization of this compound itself are not extensively detailed in the provided search results, its classification within the benzylisoquinoline alkaloid family suggests its discovery and characterization would have followed the development of techniques for isolating and determining the structures of this class of compounds. eolss.netmdpi.com Isolation methods for alkaloids typically involve processing plant tissue to obtain aqueous solutions, followed by extraction and purification techniques such as chromatography. wikipedia.orgbritannica.com The structural determination of complex alkaloids historically involved chemical degradation and later spectroscopic methods like NMR and mass spectrometry. eolss.netresearchgate.netmdpi.com

Significance of Alkaloid Research in Contemporary Chemical Biology

Alkaloid research holds significant importance in contemporary chemical biology due to the diverse structures and wide spectrum of biological activities exhibited by these compounds. florajournal.comnih.govijhmr.comresearchgate.net Alkaloids play crucial roles in the metabolism and functional activity of the organisms that produce them, acting as stimulators, inhibitors, or terminators of growth, and contributing to defense mechanisms. nih.govresearchgate.net Their interactions with biological systems are a key area of study. florajournal.com

In chemical biology, alkaloids are valuable tools for probing biological pathways and identifying potential therapeutic targets. ijhmr.comresearchgate.net The complex structures of alkaloids often provide unique scaffolds for the development of new pharmaceutical agents. florajournal.comijhmr.com Many alkaloids have found use in traditional and modern medicine, serving as lead compounds for drug discovery in various areas, including pain management, antimicrobial therapies, and cancer treatment. frontiersin.orgwikipedia.orgflorajournal.comijhmr.comresearchgate.netresearchgate.netjneuropsychiatry.orgjneuropsychiatry.org Examples of pharmaceutically important benzylisoquinoline alkaloids include the analgesic morphine, the antimicrobial berberine, and the antineoplastic cepharanthine. researchgate.netfrontiersin.org

Furthermore, research into the biosynthesis of alkaloids is a significant aspect of chemical biology. frontiersin.orgnih.govmdpi.com Understanding the enzymatic pathways involved in their production provides insights into plant metabolism and offers opportunities for synthetic biology approaches to produce these compounds more sustainably or to create novel analogs. frontiersin.orgnih.govnih.govmdpi.comnih.gov The central precursor for the biosynthesis of many BIAs is (S)-norcoclaurine, derived from tyrosine. wikipedia.orgnih.gov Enzymes like berberine bridge enzyme (BBE) are crucial in the formation of specific BIA subclasses. frontiersin.orgnih.govmdpi.com

The ongoing investigation into alkaloids continues to reveal their diverse biological roles and potential applications, underscoring their significance in contemporary chemical biology. florajournal.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

478-14-8 |

|---|---|

Molecular Formula |

C21H25NO5 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |

InChI |

InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3 |

InChI Key |

GSPIMPLJQOCBFY-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |

Canonical SMILES |

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Capaurine; (-)-Capaurine; NSC 404532; NSC-404532; NSC404532; |

Origin of Product |

United States |

Phytochemical Distribution and Chemoecological Context of Capaurine

Occurrence of Capaurine in Plant Genera and Species

This compound has been reported in a number of plant species, with a notable concentration in certain genera and families. Its detection is often achieved through various analytical techniques, allowing for the identification and quantification of this alkaloid in plant extracts.

Corydalis Species as Primary Botanical Sources

Species belonging to the genus Corydalis, a prominent member of the family Fumariaceae, are recognized as significant sources of this compound. For instance, this compound has been isolated from Corydalis aurea and Corydalis pallida. cdnsciencepub.comknapsackfamily.compageplace.de Corydalis aurea, a plant native to Canada and a member of the Fumariaceae family, has been a source from which this compound was isolated. cdnsciencepub.comcdnsciencepub.com Similarly, Corydalis pallida has been found to contain this compound along with several other alkaloids. researchgate.netcdnsciencepub.comjst.go.jp Other Corydalis species, such as Corydalis micrantha and Corydalis montana, have also been reported to contain this compound. knapsackfamily.comresearchgate.net

Reported Presence in Other Plant Families and Genera

Beyond the Corydalis genus, this compound's presence has been documented in other plant families and genera, indicating a broader, albeit perhaps less concentrated, distribution. It has been reported in the family Menispermaceae. acs.orgresearchgate.netresearchgate.net Specific genera within Menispermaceae, such as Fibraurea and Stephania, have been identified as sources. This compound has been reported in Fibraurea recisa and Stephania lincangensis. researchgate.netnih.govjipb.net Stephania glabra, another species within the Menispermaceae family, has also been found to contain this compound. acs.orgresearchgate.nettheses.cz

Here is a table summarizing some of the plant sources of this compound:

| Family | Genus | Species |

| Fumariaceae | Corydalis | C. aurea |

| Fumariaceae | Corydalis | C. pallida |

| Fumariaceae | Corydalis | C. micrantha |

| Fumariaceae | Corydalis | C. montana |

| Menispermaceae | Fibraurea | F. recisa |

| Menispermaceae | Stephania | S. lincangensis |

| Menispermaceae | Stephania | S. glabra |

Co-occurrence and Structural Relationships with Co-isolated Alkaloids

This compound is frequently isolated alongside other alkaloids, many of which share structural similarities. The co-occurrence of these compounds suggests common biosynthetic pathways within the plant.

Structural Diversity of Associated Alkaloids

Studies on the alkaloid content of this compound-containing plants have revealed a diversity of co-occurring compounds. In Corydalis pallida, alkaloids such as protopine (B1679745), d- and dl-tetrahydropalmatine, capauridine, and capaurimine have been isolated alongside this compound. researchgate.netcdnsciencepub.comjst.go.jp Capaurimine, in particular, is structurally related to this compound; methylation of capaurimine yields this compound O-methyl ether. researchgate.net Stephania lincangensis has been shown to contain this compound, 1-tetrahydropalmatine, isocorydine, corydine, roemerine, and palmatine. jipb.netbiodiversity-science.net Protopine and tetrahydropalmatine (B600727) are also commonly found with this compound in other species. researchgate.netcdnsciencepub.comjst.go.jprsc.org These co-occurring alkaloids often belong to the tetrahydroprotoberberine and protopine structural classes, indicating a close biosynthetic relationship. researchgate.netresearchgate.netgoogle.com

Here is a table listing some alkaloids co-occurring with this compound:

| Alkaloid | Structural Class (Common) | Co-occurring Species (Examples) |

| Capauridine | Tetrahydroprotoberberine | Corydalis pallida, C. montana researchgate.netcdnsciencepub.comjst.go.jpresearchgate.net |

| Capaurimine | Tetrahydroprotoberberine | Corydalis pallida, C. speciosa, C. montana researchgate.netcdnsciencepub.comjst.go.jpresearchgate.netrsc.orgresearchgate.net |

| Tetrahydropalmatine | Tetrahydroprotoberberine | Corydalis pallida, S. glabra, S. lincangensis researchgate.netcdnsciencepub.comjst.go.jpacs.orgresearchgate.netjipb.netbiodiversity-science.netrsc.orgresearchgate.netresearchgate.net |

| Protopine | Protopine | Corydalis pallida, C. montana, C. speciosa researchgate.netcdnsciencepub.comjst.go.jpresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Corydaline | Tetrahydroprotoberberine | Corydalis montana researchgate.net |

| Scoulerine (B1208951) | Tetrahydroprotoberberine | Corydalis montana, C. pallida jst.go.jpresearchgate.net |

| Isocorydine | Aporphine | Stephania lincangensis jipb.netbiodiversity-science.net |

| Corydine | Aporphine | Stephania lincangensis jipb.netbiodiversity-science.net |

| Roemerine | Aporphine | Stephania lincangensis jipb.netbiodiversity-science.net |

| Palmatine | Protoberberine | Stephania lincangensis jipb.netbiodiversity-science.net |

| Corynoxidine (B162095) | Protoberberine | Stephania glabra acs.orgresearchgate.nettheses.cz |

Chemotaxonomic Implications of this compound Distribution in Plant Phylogeny

The presence and distribution patterns of specific secondary metabolites like this compound can serve as valuable chemotaxonomic markers, aiding in the classification and understanding of phylogenetic relationships among plant species. rheedea.indost.gov.phnih.govmdpi.com The occurrence of this compound predominantly within the Fumariaceae and Menispermaceae families, and its co-occurrence with specific types of isoquinoline (B145761) alkaloids such as tetrahydroprotoberberines and protopines, supports the close chemical relationship between these groups. cdnsciencepub.comgoogle.comresearchgate.net The consistent isolation of this compound alongside structurally related alkaloids in different species within these families reinforces their proposed biosynthetic connections and provides biochemical evidence that complements morphological and genetic data in phylogenetic studies. researchgate.netcdnsciencepub.comjst.go.jpresearchgate.netjipb.netbiodiversity-science.netresearchgate.net

Biosynthetic Pathways of Capaurine

Elucidation of the Benzylisoquinoline Alkaloid (BIA) Biosynthesis Framework

The biosynthesis of capaurine is deeply embedded within the broader BIA pathway, a well-studied metabolic network responsible for producing over 2,500 distinct alkaloids. wustl.edu This framework begins with simple amino acid precursors and proceeds through a series of enzymatic reactions to generate a key intermediate, from which numerous structural classes of BIAs diverge. The elucidation of this framework has been achieved through decades of research involving precursor feeding studies, enzyme characterization, and molecular genetics.

The BIA pathway originates from two molecules of L-tyrosine. One molecule of L-tyrosine is converted to dopamine (B1211576), while the other is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central precursor to all BIAs: (S)-norcoclaurine.

Following its formation, (S)-norcoclaurine undergoes a sequence of hydroxylation and methylation reactions to yield the pivotal branch-point intermediate, (S)-reticuline. nih.govnih.govresearchgate.net This molecule stands at a metabolic crossroads, serving as the direct or indirect precursor to a vast array of BIA structural types, including morphinans (e.g., morphine), benzophenanthridines (e.g., sanguinarine), and the protoberberines, the class to which this compound belongs. nih.govnih.gov The pathway leading to (S)-reticuline is considered the central trunk of BIA biosynthesis.

| Precursor/Intermediate | Derivation | Key Enzyme(s) |

| Dopamine | Derived from L-tyrosine | Tyrosine hydroxylase, DOPA decarboxylase |

| 4-HPAA | Derived from L-tyrosine | Tyrosine aminotransferase, etc. |

| (S)-Norcoclaurine | Condensation of dopamine and 4-HPAA | Norcoclaurine synthase (NCS) |

| (S)-Reticuline | Sequential methylation and hydroxylation of (S)-norcoclaurine | 6OMT, CNMT, CYP80B, 4'OMT |

Enzymatic Steps and Proposed Biotransformation Sequences Specific to this compound Biosynthesis

The journey from the central intermediate (S)-reticuline to this compound involves the formation of the characteristic four-ring protoberberine skeleton, followed by specific decorative steps. The first committed step in the biosynthesis of protoberberine alkaloids is the conversion of (S)-reticuline to (S)-scoulerine. nih.gov This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms the C8-N methyl bridge (the "berberine bridge") that defines the protoberberine core. researchgate.net

From (S)-scoulerine, a series of regio-specific O-methylations and a hydroxylation are required to produce this compound. While the entire sequence has not been fully elucidated in a single study, research on Corydalis species provides a strong basis for a proposed pathway.

O-methyltransferases (OMTs) are critical for generating the structural diversity of BIAs by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid scaffold. nih.govnih.gov Several OMTs with activities relevant to this compound biosynthesis have been identified and characterized from Corydalis species.

A key step is the 9-O-methylation of (S)-scoulerine to form (S)-tetrahydrocolumbamine. nih.gov This reaction is a common step in the formation of many protoberberines. Subsequently, further methylations at the C2 and C10 positions and hydroxylation at the C1 position are necessary.

Studies on Corydalis yanhusuo and Corydalis solida have identified several OMTs with promiscuous activities that could contribute to this pathway. nih.govnih.gov For instance, the enzyme CyOMT6 from C. yanhusuo can perform sequential methylations at both the 9- and 2-positions of (S)-scoulerine. nih.govresearchgate.net Another enzyme, CsOMT2 from C. solida, was shown to catalyze the 9-O-methylation of scoulerine (B1208951), followed by 2-O-methylation of the resulting (S)-tetrahydrocolumbamine. nih.gov These findings suggest a plausible sequence for the methylation pattern observed in this compound. The final hydroxylation step at C1 is likely catalyzed by a cytochrome P450 monooxygenase, though the specific enzyme has yet to be identified.

Table of Characterized OMTs from Corydalis Species Relevant to Protoberberine Biosynthesis

| Enzyme | Source Organism | Substrate(s) | Product(s) | Catalytic Function |

|---|---|---|---|---|

| CsOMT2 | Corydalis solida | (S)-Scoulerine, (S)-Tetrahydrocolumbamine | (S)-Tetrahydrocolumbamine, (S)-Tetrahydropalmatine | 9-O-methylation, 2-O-methylation |

| CyOMT5 | Corydalis yanhusuo | (S)-Scoulerine | 2-O-methyl-scoulerine | 2-O-methylation (preferential) |

| CyOMT6 | Corydalis yanhusuo | (S)-Scoulerine | (S)-Tetrahydrocolumbamine, Tetrahydropalmatine (B600727) | 9-O-methylation and 2-O-methylation |

In metabolic pathways, branch points are critical junctures where intermediates are channeled into different downstream pathways, and the enzymes controlling these points are often rate-limiting.

(S)-Reticuline as a Major Branch Point: The conversion of (S)-reticuline is the most significant branch point in BIA metabolism. It can be directed towards morphine, sanguinarine, or protoberberine biosynthesis. The enzyme BBE, which converts (S)-reticuline to (S)-scoulerine, is the key enzyme that commits the metabolic flux towards the protoberberine and related alkaloid classes. nih.gov BBE is often considered a key rate-limiting enzyme in the synthesis of (S)-scoulerine. researchgate.net

(S)-Scoulerine as a Secondary Branch Point: (S)-scoulerine itself is a precursor to a wide variety of protoberberine alkaloids. The differential action of various O-methyltransferases and cytochrome P450s on the scoulerine core dictates which final product is formed. nih.gov For example, the enzyme scoulerine 9-O-methyltransferase (SMT) directs the pathway towards tetrahydrocolumbamine, a precursor for this compound, while other enzymes could lead to different alkaloids. Overexpression of a single biosynthetic enzyme is often insufficient to increase the final product yield, suggesting that metabolic flux is controlled at multiple points in the pathway. pnas.orgbiocyclopedia.com

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, with biosynthetic genes being expressed in a tissue-specific and developmentally controlled manner. Modern "omics" approaches, particularly transcriptomics, have been instrumental in identifying candidate genes involved in BIA biosynthesis in producing organisms.

Transcriptome analysis, which profiles the complete set of RNA transcripts in a cell or tissue, is a powerful tool for gene discovery in specialized plant metabolism. nih.gov By comparing the transcriptomes of different tissues (e.g., roots, stems, leaves) or plants under different conditions, researchers can identify genes whose expression patterns correlate with the accumulation of specific metabolites.

In a study of Corydalis solida, researchers combined metabolite profiling with transcriptome analysis of different tissues. nih.gov They found a high accumulation of BIAs, including the protoberberine protopine (B1679745), in the tubers. Correspondingly, the transcriptome data revealed that genes encoding putative biosynthetic enzymes, such as O-methyltransferases and cytochrome P450s, were highly expressed in the tubers compared to leaves or petioles. nih.gov This co-expression analysis allowed for the successful screening and identification of candidate genes, including the OMTs involved in protoberberine synthesis. Such studies provide a valuable repository of genetic information that facilitates the discovery of the specific enzymes responsible for the final steps in this compound biosynthesis.

Summary of Transcriptomic Findings in Corydalis solida

| Finding | Implication for this compound Biosynthesis |

|---|---|

| High accumulation of BIAs in tubers | Suggests that tubers are the primary site of biosynthesis and/or storage. |

| High expression of putative biosynthetic genes (OMTs, P450s) in tubers | Provides a list of candidate genes likely involved in the formation of protoberberine alkaloids like this compound. |

An article focusing solely on the chemical compound "this compound," with specific sections on its biosynthetic pathways, cannot be generated at this time.

Extensive research into scientific databases and scholarly articles did not yield specific information on the "Targeted Metabolomics Approaches for Pathway Intermediate Analysis" or the "Environmental and Developmental Modulators of Biosynthetic Enzyme Activity and Gene Expression" for the this compound biosynthetic pathway.

The available literature broadly covers the biosynthesis of the larger class of compounds to which this compound belongs, the benzylisoquinoline alkaloids (BIAs). This research describes the general pathway from the precursor tyrosine through the key intermediate (S)-reticuline and discusses metabolomic and regulatory studies for other well-known alkaloids like morphine, codeine, and berberine. However, specific data detailing the analysis of this compound's unique intermediates or the environmental and developmental factors that specifically regulate its synthesis are not present in the available search results.

Fulfilling the request would necessitate extrapolating from this general information, which would violate the strict requirement to only include content explicitly about this compound. Therefore, without specific research focused on this particular compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Capaurine Derivatives

Design and Rational Synthesis of Capaurine Analogues and Modified Derivatives

The exploration of the SAR of a compound like this compound typically begins with the design and synthesis of a series of analogues and modified derivatives. This process involves making systematic changes to the core structure of this compound to investigate the impact of specific functional groups, substituents, and structural conformations on its biological activity wikipedia.org. Rational design is guided by the known structure of the parent compound and hypotheses about how different parts of the molecule might interact with biological targets.

The synthesis of these analogues allows researchers to create a library of compounds with variations at specific positions on the this compound scaffold. Common modifications might include alterations to the methoxy (B1213986) groups, the hydroxyl group, or the nitrogen-containing ring system scribd.com. By testing the biological activity of each synthesized derivative, researchers can correlate specific structural changes with observed changes in potency, efficacy, or selectivity wikipedia.org. This iterative process of design, synthesis, and biological evaluation is central to SAR studies and provides the experimental data necessary for subsequent QSAR analysis mdpi.comnih.govrsc.orgscirp.org.

Exploration of Molecular Features and Their Influence on Biological Activity

Substituent Effects and Conformational Analysis in Relation to Modulatory Activity

Conformational analysis is also critical, particularly for flexible molecules like this compound, which contains a tetracyclic system that can adopt different spatial arrangements. The preferred conformation, or the ensemble of conformations, can impact how effectively the molecule fits into the binding site of a biological target colab.ws. Studies on related tetrahydroprotoberberine alkaloids have explored the equilibrium between different conformations (e.g., B/C-trans and B/C-cis forms), and similar analyses would be relevant for understanding the bioactive conformation(s) of this compound derivatives colab.ws. The interplay between substituent effects and conformational preferences dictates the molecule's three-dimensional presentation to its biological target, thereby influencing its modulatory activity.

Pharmacophore Elucidation of this compound Derivatives

Pharmacophore elucidation aims to identify the essential steric and electronic features of a molecule that are required for it to exert a specific biological activity nih.gov. A pharmacophore represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups.

For isoquinoline (B145761) alkaloids, including this compound, ligand-based pharmacophore modeling has been employed to identify key features related to their biological activity, such as inhibition of prolyl oligopeptidase colab.ws. Such models typically highlight features like hydrophobic groups, positive ionizable centers, aromatic rings, and hydrogen bond acceptors as being important for interaction with the target colab.ws. By analyzing the structures of active this compound derivatives and correlating them with their biological data, a pharmacophore model can be developed. This model can then serve as a template for designing new compounds with a higher probability of possessing the desired activity nih.gov.

Computational Approaches in SAR and QSAR Modeling

Computational approaches are indispensable tools in modern SAR and QSAR studies, complementing experimental work by providing insights into molecular properties, interactions, and predictive modeling rutgers.edumdpi.comnih.govveterinaryworld.orgvu.ltnih.govau.dk. These methods allow for the analysis of large datasets, the prediction of activity for virtual compounds, and a deeper understanding of the molecular basis of biological activity.

Molecular Descriptors and Predictive Model Development for Activity

QSAR studies aim to establish a quantitative relationship between the structural properties of a series of compounds and their biological activity wikipedia.orgrutgers.edu. This is achieved by calculating molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties, such as electronic, steric, and lipophilic features rutgers.edumdpi.comveterinaryworld.orgdrugdesign.org.

Once a set of molecular descriptors is calculated for a series of this compound derivatives with known biological activity, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to develop predictive models mdpi.comnih.gov. These models correlate the variations in molecular descriptors with the observed differences in biological activity. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the synthesis of potentially more potent or selective compounds rutgers.edudrugdesign.org. For example, QSAR models have been successfully developed for other compound classes to predict activities like anti-inflammatory effects based on structural features nih.gov.

Ligand-Based and Structure-Based Design Principles in Drug Discovery

Computational approaches in drug discovery broadly fall into two categories: ligand-based design and structure-based design rutgers.edunih.gov. Ligand-based design relies on information about known active molecules (ligands) to infer the features required for activity. Pharmacophore modeling, as discussed earlier, is a key ligand-based technique colab.wsnih.gov. By analyzing the common features of active this compound derivatives, ligand-based methods can help identify the crucial elements for binding to the target, even if the three-dimensional structure of the target is unknown.

Structure-based design, on the other hand, utilizes the known three-dimensional structure of the biological target (e.g., a protein or enzyme) to design molecules that can bind to it effectively nih.gov. Techniques like molecular docking simulate the binding of a ligand to the target's active site, predicting the preferred binding pose and estimating the binding affinity nih.govnih.govnih.gov. For this compound derivatives, if the structure of their biological target becomes available, structure-based methods could provide detailed insights into the molecular interactions driving activity, further informing the design of novel analogues. Both ligand-based and structure-based approaches are valuable for optimizing the structure of this compound derivatives for improved biological activity rutgers.edu.

Mechanistic Investigations of Capaurine S Biological Actions in Vitro Systems

Cellular and Subcellular Effects of Capaurine in vitro

In vitro studies are crucial for understanding the direct impact of a compound on cells and their components mdpi.comnih.gov. While specific detailed findings on this compound's direct cellular and subcellular effects in isolation were not extensively detailed in the search results, the broader context of in vitro alkaloid research and cellular studies provides a framework. In vitro approaches allow for the assessment of effects on cell proliferation, viability, cellular metabolism, changes in cell permeability, enzymatic activity, and morphological alterations, including cell death mdpi.com. Subcellular localization studies, though often complex, aim to determine where a compound is distributed within a cell, such as in the cytoplasm or nucleus nih.govnih.gov. Techniques involving lysis buffers and differential centrifugation can separate cellular fractions to analyze compound distribution nih.gov.

Modulation of Biochemical Pathways and Intracellular Signaling Cascades by this compound

Investigations into the modulation of biochemical pathways and intracellular signaling cascades by compounds like this compound in vitro reveal how they interfere with or regulate cellular processes. Metabolites can act as substrates, products, allosteric regulators of enzymes, and mediators of cell signaling frontiersin.org. Studies utilizing targeted and untargeted metabolomics, as well as techniques like mass spectrometry and isotope tracing, are employed to quantify metabolite levels and fluxes, thereby revealing how compounds influence metabolic reprogramming and cellular function frontiersin.org. Intracellular signaling cascades involve complex networks of protein kinases and other molecules that transmit signals within the cell, regulating various cellular activities researchgate.netnih.gov. While direct evidence of this compound's specific modulation of these cascades was not prominently found, research on other natural compounds highlights the importance of understanding these interactions at a molecular level nih.govresearchgate.net.

Advanced Protein-Ligand Interaction Profiling in Defined Biological Systems

Protein-ligand interaction profiling is a key aspect of understanding a compound's mechanism of action at the molecular level mdpi.comdiva-portal.org. This involves identifying the specific proteins that a ligand, such as this compound, binds to and characterizing the nature of these interactions mdpi.comdiva-portal.org. Techniques like molecular docking, molecular dynamics simulations, and methods such as MM/GBSA and free energy calculations are used to predict binding modes and estimate binding affinities diva-portal.org. The Protein-Ligand Interaction Profiler (PLIP) is a tool used to analyze and describe the molecular interactions occurring in protein-ligand complexes, including hydrogen bonds, hydrophobic contacts, and salt bridges mdpi.com. While the search results did not provide specific protein targets or detailed interaction profiles for this compound itself, the methodologies described are standard in investigating the mechanistic interactions of bioactive compounds with their target proteins in defined biological systems mdpi.comdiva-portal.org.

Comparative Mechanistic Studies with Structurally Related Alkaloids in vitro

This compound belongs to the tetrahydroprotoberberine class of alkaloids prota4u.org. Comparative in vitro studies with structurally related alkaloids, such as tetrahydropalmatine (B600727) and corydaline, are valuable for understanding the structure-activity relationships and identifying common or distinct mechanisms of action within this class prota4u.org. Tetrahydropalmatine (THP) is another isoquinoline (B145761) alkaloid found in plants like Corydalis and Stephania species wikipedia.org. In vitro studies on THP have explored its effects on vascular relaxation in rat aorta, suggesting interactions with calcium channels researchgate.netlatoxan.com. Corydaline, also isolated from Corydalis tubers, has shown diverse biological activities in vitro, including acetylcholinesterase inhibition and effects on platelet aggregation wikipedia.org. Comparative studies in vitro can reveal whether this compound shares similar targets or pathways with these related compounds or exhibits unique mechanistic properties. The isolation of this compound alongside other tetrahydroprotoberberine alkaloids like tetrahydropalmatine and corynoxidine (B162095) from the same plant sources highlights the potential for comparative mechanistic investigations prota4u.orgresearchgate.net.

Molecular Target Identification and Validation for Capaurine

High-Throughput Screening Methodologies for Molecular Target Deconvolution

High-throughput screening (HTS) serves as a foundational strategy in the early stages of drug discovery, enabling the rapid assessment of large libraries of compounds against various biological targets. nih.govlabmanager.comlonza.com For a natural product such as capaurine, HTS is instrumental in moving beyond its observed physiological effects to uncover the specific proteins or pathways it modulates. ox.ac.uk This approach automates the testing of a compound against numerous assays, quickly identifying "hits" or active compounds that warrant further investigation. ox.ac.uknih.gov

Affinity proteomics and chemical proteomics are powerful techniques used to directly identify the binding partners of a small molecule within a complex biological sample. nih.govresearchgate.net These methods are central to target deconvolution, providing direct physical evidence of an interaction. whiterose.ac.uk

In a typical affinity chromatography approach, this compound would be chemically immobilized onto a solid support, such as agarose (B213101) beads. researchgate.net This "baited" matrix is then incubated with a cell lysate. Proteins from the lysate that have a binding affinity for this compound will be captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry. nih.govresearchgate.net

Chemical proteomics advances this by using specially designed chemical probes, often derived from the natural product itself, which can be applied directly to living cells. whiterose.ac.uk These probes might contain a reactive group for covalent linkage or a tag for subsequent enrichment, allowing for the identification of binding partners in their native cellular context. whiterose.ac.uknih.gov Quantitative mass spectrometry techniques can further help distinguish true interactors from non-specific binders. whiterose.ac.uknih.gov

Table 1: Illustrative Workflow for Affinity Proteomics Identification of this compound Binding Partners

| Step | Description | Purpose |

|---|---|---|

| 1. Immobilization | Covalently attach this compound to a solid matrix (e.g., sepharose beads). | To create a "bait" for capturing interacting proteins. |

| 2. Incubation | Expose the this compound-matrix to a complex protein mixture (e.g., cell lysate). | To allow proteins to bind to the immobilized this compound. |

| 3. Washing | Wash the matrix with buffer to remove non-specifically bound proteins. | To increase the purity of the captured proteins. |

| 4. Elution | Use a competitive ligand or change buffer conditions to release bound proteins. | To collect the specific binding partners of this compound. |

| 5. Identification | Analyze the eluted proteins using mass spectrometry (LC-MS/MS). | To identify the specific proteins that bind to this compound. |

Activity-Based Protein Profiling (ABPP) is a functional chemoproteomic technology that utilizes chemical probes to determine the functional status of entire enzyme families within complex proteomes. nih.govcreative-biolabs.com Unlike methods that measure protein abundance, ABPP measures protein activity, providing a more direct link to physiological function. berkeley.edu ABPP probes are typically designed with a reactive "warhead" that covalently binds to the active site of an enzyme, a reporter tag for detection, and a binding group to confer specificity. creative-biolabs.comresearchgate.net

For this compound, ABPP could be employed in a competitive manner. chemrxiv.org A proteome would be pre-incubated with this compound before the addition of a broad-spectrum ABPP probe for a specific enzyme class. If this compound binds to and inhibits a particular enzyme, it will block the binding of the ABPP probe. A subsequent quantitative proteomic analysis would reveal a decrease in labeling for that specific enzyme, thereby identifying it as a potential target of this compound. berkeley.educhemrxiv.org This method is highly effective for identifying novel targets and understanding a compound's mechanism of action. nih.govcreative-biolabs.com

Computational and Systems Biology Approaches for Target Prediction

Computational and systems biology offer powerful in silico methods to predict potential molecular targets and understand the mechanisms of action for compounds like this compound. researchgate.netmdpi.comnih.gov These approaches can significantly narrow the field of potential targets for subsequent experimental validation, saving considerable time and resources. nih.gov

Network pharmacology is an approach that aligns with the multi-component, multi-target nature of many natural products. frontiersin.orgfrontiersin.org It constructs and analyzes complex biological networks to understand drug-target-disease interactions from a holistic perspective. frontiersin.orgnih.gov

For this compound, a network pharmacology study would begin by identifying its known and predicted targets from various databases. These targets are then mapped onto protein-protein interaction (PPI) networks. frontiersin.org Analysis of the network's topology can identify "hub" proteins—highly connected nodes that are often critical for biological processes. These hub targets are considered key potential mediators of this compound's effects. nih.gov Furthermore, pathway enrichment analysis of the target network can reveal the biological pathways most likely to be modulated by the compound. frontiersin.orgnih.gov

Table 2: Example of Potential Hub Targets for this compound Identified via Network Pharmacology This table is for illustrative purposes only.

| Target Protein | Gene Name | Degree of Connectivity | Associated Pathways |

|---|---|---|---|

| Protein Kinase B | AKT1 | 152 | PI3K-Akt signaling, Apoptosis |

| Mitogen-activated protein kinase 1 | MAPK1 | 135 | MAPK signaling, Cell proliferation |

| Tumor necrosis factor | TNF | 128 | TNF signaling, Inflammation |

| Interleukin 6 | IL6 | 110 | JAK-STAT signaling, Immune response |

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to the three-dimensional structure of a target protein. springernature.comnih.govmdpi.com It scores different binding poses based on their predicted binding affinity, helping to identify the most likely interaction mode. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and detailed understanding of the interaction. mdpi.comnih.gov MD simulations model the movements of the protein and ligand over time, allowing for an assessment of the stability of the predicted binding pose and a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govmdpi.com This combination of techniques provides valuable insights into the structural basis of this compound's activity at the atomic level. springernature.com

Experimental Validation Strategies for Predicted Molecular Targets

Once potential molecular targets for this compound are identified through screening and computational methods, they must be rigorously validated through experimental means. nih.govnih.govmdpi.com Target validation confirms that the compound's biological effects are indeed mediated through the predicted target. wjbphs.combiocurate.com

A variety of strategies are employed for this purpose. Genetic validation techniques, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, can be used to knockdown or knockout the expression of the target protein. wjbphs.com If the cellular or physiological effects of this compound are diminished in the absence of the target, it provides strong evidence for a direct functional link. Pharmacological validation involves using known selective inhibitors or activators of the predicted target to see if they can mimic or block the effects of this compound. wjbphs.com

Biochemical and biophysical assays are also crucial. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics between purified this compound and the target protein. Cellular Thermal Shift Assays (CETSA) can confirm target engagement within intact cells by measuring changes in the thermal stability of the target protein upon this compound binding.

Table 3: Summary of Experimental Validation Strategies

| Validation Method | Principle | Information Gained |

|---|---|---|

| Genetic Validation (e.g., CRISPR, siRNA) | The target gene is knocked out or its expression is reduced. | Establishes if the target is necessary for the compound's effect. |

| Pharmacological Validation | Known modulators of the target are used to see if they replicate or block the compound's effect. | Confirms the role of the target's activity in the compound's mechanism. |

| Direct Binding Assays (e.g., SPR, ITC) | Measure the direct physical interaction between the compound and purified target protein. | Quantifies binding affinity (KD), kinetics, and thermodynamics. |

| Cellular Target Engagement (e.g., CETSA) | Measures the change in thermal stability of a protein in cells upon ligand binding. | Confirms that the compound binds to its target in a cellular environment. |

| Functional Assays | Measure the effect of the compound on the target's activity (e.g., enzyme inhibition assay). | Demonstrates a functional consequence of the binding interaction. |

| Animal Models | Knockout or transgenic animal models are used to study the compound's effects in vivo. wjbphs.com | Provides evidence of target relevance in a whole-organism context. |

Advanced Analytical Methodologies for Capaurine Research and Quantification

Chromatographic Separations for Capaurine and its Metabolites/Derivatives in Complex Matrices

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like this compound, which is often present alongside numerous other structurally similar alkaloids in plant extracts, effective chromatographic separation is the first and most critical step for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of protoberberine alkaloids, including this compound. The development of a robust HPLC method involves the careful selection and optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time.

Column Selection: Reversed-phase (RP) columns, particularly C18 phases, are most commonly employed for the separation of alkaloids from Corydalis species. The choice of a specific C18 column can significantly impact peak shape and symmetry, which is a common challenge in alkaloid analysis due to their basic nature causing peak tailing.

Mobile Phase Optimization: The mobile phase composition is critical for achieving selectivity. Typically, a gradient elution is used, involving a mixture of an aqueous phase and an organic solvent.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides better resolution and lower system pressure.

Aqueous Phase and pH Control: The aqueous phase usually contains additives to control pH and improve peak shape. Acidic modifiers like formic acid or phosphoric acid are frequently added to protonate the alkaloids, which reduces interaction with residual silanol (B1196071) groups on the stationary phase and minimizes tailing. Buffers such as ammonium (B1175870) acetate (B1210297) are also used to control the pH, which can be optimized to enhance separation between closely related alkaloids. Additives like triethylamine (B128534) may also be used to mask silanol groups and improve peak symmetry.

Detection: A Diode-Array Detector (DAD) is often used as it provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. The detection wavelength is typically set at the maximum absorbance for the class of compounds being analyzed.

Optimization Strategy: Method optimization aims to balance resolution, analysis time, and sensitivity. This involves systematically adjusting the gradient slope, flow rate, column temperature, and mobile phase pH to achieve the best possible separation of this compound from other co-eluting compounds.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | Primary separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH adjusted) | Controls retention and improves peak shape by suppressing silanol interactions. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. |

| Elution Mode | Gradient | Improves resolution of complex mixtures and reduces analysis time. |

| Flow Rate | 0.5 - 1.2 mL/min | Optimized for efficiency and system pressure. |

| Column Temperature | 25 - 40 °C | Affects viscosity and selectivity; can improve peak shape. |

| Detection | Diode-Array Detector (DAD) at ~264 nm | Provides sensitive detection and UV-Vis spectral data for identification. |

Thin Layer Chromatography (TLC) in Initial Analytical Screening and Fractionation

Thin Layer Chromatography (TLC) is a valuable, simple, and cost-effective technique used for the initial screening of plant extracts for the presence of this compound and other alkaloids. It serves as a rapid method for qualitative analysis, assessing the complexity of a sample, and guiding the development of more complex chromatographic methods like HPLC or column chromatography for fractionation.

Methodology:

Stationary Phase: TLC analysis typically uses plates coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel.

Sample Application: A small, concentrated spot of the plant extract is applied near the bottom of the TLC plate.

Mobile Phase Development: The plate is placed in a sealed chamber containing a shallow layer of a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the extract separate based on their differential partitioning between the stationary and mobile phases.

Visualization: After development, the separated spots are visualized. Many alkaloids, including this compound, can be seen under UV light (at 254 nm or 365 nm). Specific spray reagents, such as Dragendorff's reagent, are commonly used to produce colored spots, indicating the presence of alkaloids.

TLC is particularly useful for the rapid comparison of phytochemical profiles between different plant samples and for isolating compounds in preparative TLC for further structural analysis.

| Solvent System (v/v/v) | Stationary Phase | Application |

|---|---|---|

| n-butanol : Ethyl Acetate : Water (1:2:3) | Silica Gel | Separation of flavonoids, often co-occurring with alkaloids. |

| Chloroform : Methanol : Ammonia | Silica Gel | General screening for alkaloids in plant extracts. |

| Ethyl Acetate : Methanol : Water | Silica Gel | Used for fractionating complex plant extracts. |

| Toluene : Ethyl Acetate : Diethylamine | Silica Gel | Effective for separating various classes of alkaloids. |

Mass Spectrometry (MS) for Comprehensive Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides a powerful platform for analyzing complex mixtures.

LC-MS and GC-MS Applications in Alkaloid Detection and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for the analysis of non-volatile compounds like this compound in complex matrices. It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. In LC-MS, the column eluent is introduced into an ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generates ions that are then analyzed by the mass spectrometer. ESI is particularly well-suited for polar and thermally labile molecules like alkaloids. Tandem MS (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing its product ions, which is invaluable for confirming the identity of known compounds and characterizing unknowns.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of isoquinoline (B145761) alkaloids. However, due to the low volatility of many alkaloids like this compound, derivatization may be required to convert them into more volatile forms before analysis. GC-MS provides excellent chromatographic resolution and generates highly reproducible mass spectra that can be compared against established libraries for identification.

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in identifying unknown metabolites of this compound or novel related alkaloids.

When coupled with UPLC (Ultra-Performance Liquid Chromatography), techniques like UPLC-Q-TOF-MS offer rapid separation with high resolution and accurate mass data. By analyzing the fragmentation patterns obtained from HRMS/MS experiments, researchers can piece together the structure of a compound. This capability is essential for metabolomic studies, where the goal is to identify the biotransformation products of this compound in biological systems.

Method Validation Parameters in this compound Analysis for Reproducibility and Reliability

To ensure that an analytical method for this compound quantification is reliable, accurate, and reproducible, it must be thoroughly validated. Method validation is a regulatory requirement and a cornerstone of quality assurance in analytical science. The key validation parameters are typically defined by guidelines from bodies like the International Council for Harmonisation (ICH).

The main parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 99%; Resolution > 1.5. |

| Linearity | Linear relationship between concentration and response. | Correlation coefficient (r²) > 0.99. |

| Accuracy | Closeness to the true value, measured as % recovery. | Recovery typically within 80-120%. |

| Precision (Repeatability & Intermediate) | Agreement between repeated measurements, expressed as % RSD. | RSD ≤ 2-15% depending on concentration level. |

| LOD & LOQ | Lowest concentration detectable and quantifiable. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Stability against small method variations. | RSD of results should remain within acceptable limits. |

Linearity, Range, and Sensitivity Assessments (LOD/LOQ)

A cornerstone of any quantitative analytical method is the establishment of a linear relationship between the concentration of the analyte and the response of the analytical instrument. This relationship is typically evaluated over a specified concentration range. For the quantification of this compound, a well-defined calibration curve is constructed by analyzing a series of standard solutions at different concentrations.

The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, with a value close to 1.0 indicating a strong linear relationship. The linear range is the interval between the upper and lower concentrations of this compound that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Sensitivity of the analytical method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of this compound that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.

For instance, the calibration curves for all eleven analytes in the aforementioned study demonstrated good linearity with correlation coefficients (r) greater than 0.999 over their respective linear ranges. The limits of detection (LOD) and quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Table 1: Linearity, Range, and Sensitivity Data for Selected Alkaloids in Corydalis decumbens

| Compound | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r) | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|---|---|

| Coptisine | 0.5 - 100 | y = 12.34x + 5.67 | > 0.999 | 0.1 | 0.5 |

| Palmatine | 0.5 - 100 | y = 10.98x + 4.32 | > 0.999 | 0.1 | 0.5 |

| Berberine (B55584) | 1.0 - 200 | y = 9.87x + 8.76 | > 0.999 | 0.2 | 1.0 |

Note: The data presented in this table is for illustrative purposes based on the analysis of related alkaloids and is not specific to this compound.

Precision, Accuracy, and Robustness Determinations

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing replicate samples on the same day, while inter-day precision is assessed by analyzing replicate samples on different days.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated.

Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in the pH of the mobile phase, column temperature, and flow rate.

In the context of the analysis of alkaloids in Corydalis decumbens, the precision of the method was evaluated by determining the intra- and inter-day variations for the eleven analytes. The accuracy was assessed through recovery experiments at three different concentration levels. The robustness was tested by introducing small variations to the chromatographic conditions.

Table 2: Precision and Accuracy Data for Selected Alkaloids in Corydalis decumbens

| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |

|---|---|---|---|

| Coptisine | < 2.0 | < 3.0 | 98.5 - 101.2 |

| Palmatine | < 2.0 | < 3.0 | 98.9 - 100.8 |

| Berberine | < 2.0 | < 3.0 | 99.1 - 101.5 |

Note: The data presented in this table is for illustrative purposes based on the analysis of related alkaloids and is not specific to this compound.

The results from such validation studies would typically demonstrate that the analytical method is precise, accurate, and robust for the intended purpose of quantifying this compound in a specific biological matrix.

Metabolic Investigations of Capaurine Non Human Biological Systems

In Vitro Metabolic Models for Capaurine Biotransformation Studies

To understand how a compound like this compound is processed in the body, scientists utilize various in vitro models that mimic the metabolic environment of the liver, the primary site of drug metabolism. These models are crucial for early-stage drug development and toxicological assessment.

Microsomal and Hepatocyte Incubation Systems

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard tool in metabolism studies. They contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. Incubating this compound with liver microsomes from different species (e.g., rat, mouse, dog) in the presence of necessary cofactors like NADPH would allow researchers to identify the primary oxidative metabolites.

Hepatocytes, or liver cells, offer a more complete picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transport proteins. Cryopreserved or fresh hepatocytes are used to study the full range of metabolic reactions, including both the initial breakdown (oxidation, reduction, hydrolysis) and subsequent conjugation reactions (e.g., glucuronidation, sulfation) that make the metabolites more water-soluble for excretion.

Recombinant Enzyme Systems for Elucidating Specific Biotransformations

To pinpoint which specific enzyme is responsible for a particular metabolic conversion of this compound, recombinant enzyme systems are employed. These systems consist of individual human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) expressed in cell lines. By incubating this compound with each of these specific enzymes, researchers can determine which ones are the key players in its metabolism. This information is vital for predicting potential drug-drug interactions.

Identification and Structural Elucidation of Non-Human Metabolites

Once this compound has been incubated in these in vitro systems, the next step is to identify the chemical structures of the resulting metabolites.

Oxidative and Conjugative Metabolic Reactions of this compound in vitro

Based on the typical metabolic pathways for compounds with similar chemical structures, it is anticipated that this compound would undergo a series of oxidative and conjugative reactions.

Phase I (Oxidative) Reactions: These are often the initial steps in metabolism, catalyzed primarily by CYP450 enzymes. For a molecule like this compound, potential oxidative reactions could include:

O-demethylation: Removal of a methyl group from a methoxy (B1213986) functional group.

Hydroxylation: Addition of a hydroxyl group to the aromatic rings or aliphatic portions of the molecule.

N-dealkylation: Removal of an alkyl group from the nitrogen atom.

Phase II (Conjugative) Reactions: Following Phase I reactions, or sometimes occurring directly, the compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Key conjugation reactions include:

Glucuronidation: The addition of glucuronic acid, a common pathway for compounds with hydroxyl or amine groups. This is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

The table below illustrates potential metabolic transformations of this compound.

| Metabolic Reaction | Enzyme Family | Potential Change in this compound Structure |

| O-Demethylation | Cytochrome P450 | Removal of a -CH3 group from an -OCH3 group |

| Hydroxylation | Cytochrome P450 | Addition of an -OH group |

| N-Dealkylation | Cytochrome P450 | Removal of an alkyl group from the nitrogen atom |

| Glucuronidation | UGTs | Addition of a glucuronic acid moiety |

| Sulfation | SULTs | Addition of a sulfate (B86663) group |

Comparative Metabolism Across Preclinical Species and Model Organisms (e.g., Rodents, Zebrafish Larvae)

Understanding how the metabolism of this compound differs between preclinical species (like rats and mice) and humans is crucial for the accurate extrapolation of animal study data to human clinical trials. In vitro studies using liver microsomes and hepatocytes from various species are conducted to compare the metabolite profiles. Significant differences in the types or amounts of metabolites produced can indicate that a particular animal model may not be suitable for predicting human pharmacokinetics and toxicity.

Zebrafish larvae are emerging as a valuable in vivo model for rapid screening of drug metabolism and toxicity due to their genetic similarity to humans and rapid development.

Enzymology of this compound Biotransformation

The enzymology of this compound biotransformation would focus on identifying the specific enzymes responsible for its metabolism and characterizing their kinetic behavior. As mentioned, recombinant CYP450 and UGT enzymes are used to determine which isoforms are involved. Further studies would involve enzyme kinetics to determine parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for this compound and the efficiency of the metabolic reaction. Chemical inhibitors of specific enzymes can also be used in liver microsome incubations to confirm the role of those enzymes in this compound metabolism.

Future Directions and Advanced Research Frontiers in Capaurine Studies

Integration of Multi-Omics Technologies for Holistic Understanding (e.g., Proteomics, Advanced Metabolomics)

The application of multi-omics technologies, such as proteomics and metabolomics, is crucial for a holistic understanding of how Capaurine interacts with biological systems. Genomics provides insights into the complete genetic instructions of an organism, while transcriptomics examines gene expression patterns. isaaa.org Proteomics focuses on the dynamic protein products and their interactions, and metabolomics studies the complete set of low molecular weight compounds, which are closely linked to the phenotype of a cell. isaaa.org

Integrating these approaches can reveal unexpected metabolic changes and novel biomarkers, offering a more complete picture of metabolic processes influenced by this compound. creative-proteomics.com For instance, combining proteomics and metabolomics can help quantify changes in metabolites and their corresponding enzymes, advancing the understanding of pathophysiological mechanisms and aiding in the identification of novel biomarkers. revespcardiol.org Studies have already demonstrated the power of integrating metabolomics and proteomics to unravel dysregulated metabolic pathways in disease models. nih.gov Applying these technologies to this compound research can provide detailed insights into its mechanisms of action at a molecular level.

Synthetic Biology and Metabolic Engineering Approaches for Sustainable Production and Structural Diversification

Synthetic biology and metabolic engineering offer promising avenues for the sustainable production of this compound and the creation of structurally diverse analogs. Metabolic engineering aims to optimize cellular processes for the production of desired compounds, while synthetic biology provides the tools and design principles to create novel biological systems and pathways. frontiersin.org, nih.gov, mdpi.com

These fields are increasingly being applied to the production of natural products, including alkaloids, in microbial cell factories. researchgate.net, mdpi.com By engineering microorganisms, it may be possible to establish efficient and sustainable routes for this compound biosynthesis, reducing reliance on plant extraction which can be limited by factors such as plant availability and environmental conditions. mdpi.com Furthermore, synthetic biology and metabolic engineering can facilitate the design and production of this compound derivatives with altered structures, potentially leading to compounds with improved properties or novel biological activities. mdpi.com

Artificial Intelligence and Machine Learning Applications in Alkaloid Research

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly valuable tools in natural product research, including the study of alkaloids like this compound. researchgate.net AI and ML algorithms can analyze complex datasets to identify hidden patterns, predict biological activities, and assist in the identification of novel targets. mdpi.com

Predictive Modeling for Structure-Activity Relationships and Novel Target Identification

Predictive modeling using AI and ML can significantly accelerate the understanding of structure-activity relationships (SAR) for this compound and its analogs. By analyzing the relationship between the chemical structures of compounds and their biological activities, these models can predict the potential activity of new or modified this compound structures before they are synthesized and tested experimentally. researchgate.net, researchgate.net This can help prioritize promising candidates for further investigation.

Furthermore, AI and ML can aid in the identification of novel biological targets with which this compound might interact. capulustx.com, mdpi.com, pharma.ai By analyzing various biological data, including omics data and protein structures, AI algorithms can predict potential binding sites and interactions, providing valuable insights into the molecular mechanisms of this compound and suggesting new therapeutic avenues. mdpi.com, lilab-ecust.cn Network pharmacology, which studies the complex relationships among drugs, targets, diseases, and pathways, often incorporates computational methods like molecular docking and can be used to identify potential targets of active compounds like this compound. nih.gov, semanticscholar.org, figshare.com

Development of Novel Analytical Platforms for High-Throughput Analysis in Complex Biological Matrices

The development of novel analytical platforms is essential for the efficient and sensitive analysis of this compound in various complex biological matrices, such as plant extracts, cell cultures, and biological fluids. Traditional analytical methods for alkaloids, such as HPLC and GC-MS, have been widely used. universiteitleiden.nl, researchgate.net However, future research requires high-throughput and more sensitive techniques.

Advanced analytical platforms, often incorporating mass spectrometry (MS) and hyphenated techniques like LC-MS and GC-MS, are continuously being developed and refined for alkaloid analysis. universiteitleiden.nl, researchgate.net Nanomaterials are also being explored for their potential to enhance the sensitivity and selectivity of electrochemical sensors for alkaloid detection. bohrium.com The development of high-resolution mass spectrometry and innovative extraction techniques are improving the ability to screen and identify alkaloids in complex samples. researchgate.net These advancements will facilitate more efficient screening of this compound in various biological contexts and enable detailed pharmacokinetic and pharmacodynamic studies.

Expanding the Chemical Space of this compound-Inspired Molecules for Basic Biological Inquiry

Expanding the chemical space of this compound-inspired molecules involves the synthesis and investigation of novel compounds based on the core structure of this compound. Natural products serve as excellent starting points for the discovery of biologically active molecules due to their structural diversity and inherent biological relevance. scielo.br, nih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Capaurine from natural sources?

- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) paired with spectroscopic characterization (NMR, MS). For reproducibility, protocols must specify solvent systems, column parameters, and purity thresholds (>95% by HPLC). Reference established phytochemical workflows for secondary metabolites .

- Example Workflow :

Q. How can researchers validate the identity of synthesized this compound derivatives?

- Methodological Answer : Use multi-modal analytical validation:

- Spectroscopic consistency : Compare NMR/IR spectra with computational simulations (e.g., DFT for predicted shifts).

- Chromatographic purity : HPLC retention times matched against authentic standards.

- Crystallographic data (if available): X-ray diffraction for structural confirmation .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s reported pharmacological activities?

- Methodological Answer : Systematic meta-analysis frameworks are essential:

Data harmonization : Normalize dose-response metrics (e.g., IC₅₀, EC₅₀) across studies.

Bias assessment : Apply Cochrane criteria (e.g., randomization, blinding) to evaluate study quality .

Mechanistic reconciliation : Use in silico docking (e.g., molecular dynamics) to test conflicting receptor-binding hypotheses .

- Example Conflict Resolution : If Study A reports anti-inflammatory activity (IC₅₀ = 10 µM) and Study B finds no effect, re-test under identical conditions (cell line, LPS concentration, assay duration) and include positive controls .

Q. What strategies optimize this compound’s bioavailability in preclinical models while maintaining methodological rigor?

- Methodological Answer :

- Formulation screening : Test nanoemulsions, liposomes, or cyclodextrin complexes via DOE (Design of Experiments) to identify critical variables (e.g., particle size, zeta potential) .

- Pharmacokinetic validation : Use LC-MS/MS for plasma concentration-time profiles in rodent models, ensuring adherence to FDA bioanalytical guidelines (e.g., >85% recovery, precision <15% RSD) .

- Data Interpretation : Bioavailability improvements must correlate with in vivo efficacy; otherwise, reconsider formulation relevance .

Q. How can researchers systematically analyze this compound’s structure-activity relationships (SAR) for novel derivative development?

- Methodological Answer :

- Fragment-based design : Use QSAR models (e.g., CoMFA, CoMSIA) to prioritize substituents at C-3 and C-7 positions.

- Synthetic prioritization : Focus on derivatives with ClogP <3 and topological polar surface area (TPSA) 40–80 Ų to balance permeability and solubility .

Methodological Best Practices

- Data Reproducibility : Archive raw spectra, chromatograms, and statistical code in FAIR-compliant repositories (e.g., Zenodo) .

- Conflict of Interest Mitigation : Disclose all funding sources and use blinded data analysis protocols .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental animal reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.